molecular formula C21H23N3O B12456750 1-cyclohexyl-N-[(E)-(2-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine

1-cyclohexyl-N-[(E)-(2-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine

Cat. No.: B12456750
M. Wt: 333.4 g/mol
InChI Key: ZKYPZUOXHOKGTM-UHFFFAOYSA-N
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Description

1-cyclohexyl-N-[(E)-(2-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-N-[(E)-(2-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine typically involves the condensation of 1-cyclohexyl-1H-benzimidazol-5-amine with 2-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-N-[(E)-(2-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with new functional groups.

Scientific Research Applications

1-cyclohexyl-N-[(E)-(2-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-[(E)-(2-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Cyclohexenyl)cyclohexanone: A structurally related compound with different functional groups.

    1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate: Another compound with a cyclohexyl group and different functional groups.

Uniqueness

1-cyclohexyl-N-[(E)-(2-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

N-(1-cyclohexylbenzimidazol-5-yl)-1-(2-methoxyphenyl)methanimine

InChI

InChI=1S/C21H23N3O/c1-25-21-10-6-5-7-16(21)14-22-17-11-12-20-19(13-17)23-15-24(20)18-8-3-2-4-9-18/h5-7,10-15,18H,2-4,8-9H2,1H3

InChI Key

ZKYPZUOXHOKGTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=NC2=CC3=C(C=C2)N(C=N3)C4CCCCC4

Origin of Product

United States

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